[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol is a chemical compound characterized by its unique structure, which combines a pyrazole ring with a methanethiol group. This compound is of interest in various fields such as medicinal chemistry, materials science, and organic synthesis. Its potential applications arise from the reactivity of the thiol group and the biological activity associated with the pyrazole moiety.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound can be classified under organosulfur compounds due to the presence of the thiol functional group, contributing to its reactivity and potential applications in organic synthesis and drug development.
The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol typically involves the reaction of pyrazole derivatives with thiols. One common method includes:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, are critical for maximizing yield and minimizing by-products. The use of inert atmospheres (e.g., argon) during synthesis can help prevent unwanted reactions with moisture or oxygen.
The molecular formula of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol is , with a molecular weight of 156.25 g/mol. The structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C7H12N2S |
Molecular Weight | 156.25 g/mol |
IUPAC Name | (1-propan-2-ylpyrazol-4-yl)methanethiol |
InChI | InChI=1S/C7H12N2S/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3 |
InChI Key | HQRRBDNRAPYLAJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C=N1)CS |
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can undergo several types of chemical reactions:
The reactivity of the thiol group allows for various synthetic transformations that can be exploited in organic synthesis and material science applications.
The mechanism by which [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol exerts its effects primarily involves its interaction with biological targets:
The physical properties include:
Key chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol has several potential applications:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: